Far-Red Spectral Separation Enables Multiplexed Glycan Imaging Unavailable with ATTO 550 or FITC Analogs
GDP-Fucose-Cy5 exhibits excitation/emission maxima of 649/671 nm . In contrast, the closest alternative fluorescent GDP-fucose analogs, GDP-ATTO-550-fucose and GDP-FITC-fucose, have excitation/emission maxima of 554/576 nm [1] and 494/520 nm , respectively. This 95–155 nm Stokes shift of Cy5 relative to these comparators eliminates spectral crosstalk with common green and orange fluorophores, enabling simultaneous dual-color labeling with CMP-Cy3-sialic acid (ex/em ~550/570 nm) for concurrent fucosylation and sialylation analysis [2].
| Evidence Dimension | Excitation/Emission Wavelength (nm) |
|---|---|
| Target Compound Data | 649/671 |
| Comparator Or Baseline | GDP-ATTO-550-fucose: 554/576; GDP-FITC-fucose: 494/520 |
| Quantified Difference | Cy5 emission red-shifted by 95 nm vs. ATTO 550; 151 nm vs. FITC |
| Conditions | Spectral measurements in aqueous buffer; reported by manufacturer datasheets and peer-reviewed characterization. |
Why This Matters
Spectral separation determines whether two probes can be used simultaneously in the same sample without signal bleed-through—critical for quantitative, high-content glycan profiling.
- [1] ATTO-TEC GmbH. ATTO 550 Product Information. Excitation/emission maxima: 554/576 nm. View Source
- [2] Wu ZL, et al. Glycobiology. 2020;30(12):970-980. Dual labeling with CMP-Cy3-Sialic Acid demonstrated. View Source
